2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one
Description
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound characterized by a piperidine ring substituted with a 1,1-difluoroethyl group at the 4-position and a butan-1-one backbone modified with a chlorine atom at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
The 1,1-difluoroethyl group on the piperidine ring introduces fluorine’s electronegative effects, which may improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-chloro-1-[4-(1,1-difluoroethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClF2NO/c1-3-9(12)10(16)15-6-4-8(5-7-15)11(2,13)14/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDARSGZTDKNDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(C)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one, with the CAS number 2092280-80-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring and a difluoroethyl substituent, which are significant in modulating its pharmacological properties.
Molecular Characteristics
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets, potentially affecting various signaling pathways. The presence of the piperidine moiety suggests that it may act as a ligand for neurotransmitter receptors or other enzyme systems, influencing physiological responses.
Biological Activity
Research indicates that compounds containing fluorinated groups, such as this compound, often exhibit enhanced metabolic stability and altered pharmacokinetics. The incorporation of fluorine can affect lipophilicity and permeability across biological membranes, which are critical factors in drug design .
Case Studies and Research Findings
Several studies have explored the biological implications of fluorinated compounds similar to this compound:
- Antidepressant Activity : Research has shown that piperidine derivatives can exhibit antidepressant-like effects in animal models. The structural modifications in these compounds can significantly influence their efficacy .
- Anticancer Properties : Some studies suggest that fluorinated piperidine derivatives possess cytotoxic properties against various cancer cell lines. The mechanism may involve the inhibition of specific metabolic pathways crucial for cancer cell survival .
- Neuropharmacological Effects : The interaction of similar compounds with neurotransmitter systems has been documented, indicating potential applications in treating neurological disorders .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one | C10H16ClF2NO | Potential antidepressant and anticancer activity |
| 2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one | C9H14ClF2NO | Neuropharmacological effects observed |
Comparison with Similar Compounds
The following analysis compares 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one with structurally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues from
The compounds in share a piperidine core linked to a butan-1-one moiety but differ in substituents. Key comparisons:
| Compound | Substituents | Yield | Melting Point | Key Spectral Data (IR, NMR) | Mass (M+H+) |
|---|---|---|---|---|---|
| This compound (Target) | Cl, 1,1-difluoroethyl | N/A | N/A | N/A | N/A |
| 4-(4’-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-methylphenyl)butan-1-one (2r) | Hydroxydiphenylmethyl, 4-methylphenyl | 13% | 191°C | IR: 2358, 1681, 1596 cm⁻¹; NMR: δ 7.2–7.4 (Ar-H) | 428.32 |
| 4-(4’-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-ethylphenyl)butan-1-one (2s) | Hydroxydiphenylmethyl, 4-ethylphenyl | 20% | 204°C | IR: 2968, 1687 cm⁻¹; NMR: δ 1.2 (t, CH₂CH₃) | 442.32 |
| 4-(4’-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-n-propylphenyl)butan-1-one (2t) | Hydroxydiphenylmethyl, 4-n-propylphenyl | 10% | 182°C | IR: 3182, 1684 cm⁻¹; NMR: δ 0.9 (t, CH₂CH₂CH₃) | 456.24 |
Key Observations :
- Substituent Effects : The target compound lacks the hydroxydiphenylmethyl group present in compounds, which reduces steric bulk and may enhance solubility. The chlorine atom likely increases polarity compared to alkyl or aryl substituents.
- Spectral Data : The absence of hydroxydiphenylmethyl IR peaks (e.g., 2358 cm⁻¹) in the target suggests distinct electronic environments. The 1,1-difluoroethyl group would show characteristic C-F stretching (~1100–1200 cm⁻¹) and ¹⁹F NMR signals .
- Mass Differences : The target’s molecular mass is expected to be lower than compounds due to the smaller difluoroethyl group replacing hydroxydiphenylmethyl.
Comparison with Fluorinated and Chlorinated Derivatives
1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one hydrochloride ():
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one (Compound 16, ) :
- The trifluoromethyl group provides strong electron-withdrawing effects, contrasting with the target’s 1,1-difluoroethyl group.
- Thiophene substitution could enhance π-π stacking interactions in materials science applications .
Preparation Methods
General Synthetic Route
The compound can be synthesized via a nucleophilic substitution reaction where a 2-chlorobutan-1-one derivative is reacted with a 4-(1,1-difluoroethyl)piperidine intermediate. This involves:
- Step 1: Synthesis of 2-chlorobutan-1-one or its activated derivative.
- Step 2: Preparation of 4-(1,1-difluoroethyl)piperidine via fluorination methods or from commercially available precursors.
- Step 3: Coupling of the piperidine nitrogen to the butanone backbone through nucleophilic substitution under controlled conditions.
This method is consistent with approaches used in the preparation of related piperidine-containing compounds with difluoroalkyl substituents.
Fluorination Techniques
Optimization and Yield Improvement
Research on analogous compounds suggests that reaction parameters such as solvent choice, base, temperature, and reaction time critically impact yield and purity:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Minimizes side reactions such as debromination |
| Base | Lithium tert-butoxide | Maintains high conversion and selectivity |
| Temperature | Moderate heating or microwave | Microwave reduces reaction time significantly |
| Reaction Time | 15 minutes (microwave) | Complete conversion achieved |
| Concentration | 0.1 M | Higher concentration improves yield |
These optimized conditions yielded up to 81% isolated product in related piperidine derivatives, suggesting similar efficiencies could be achieved in the preparation of this compound.
Analytical and Purification Techniques
Purification typically involves aqueous work-up followed by chromatographic techniques such as flash column chromatography or recrystallization to isolate the target compound in high purity. Analytical characterization includes NMR, mass spectrometry, and chromatographic purity assays to confirm structure and purity.
Summary Table of Preparation Method
| Step | Description | Reagents/Conditions | Yield/Outcome |
|---|---|---|---|
| 1 | Preparation of 2-chlorobutan-1-one derivative | Chlorination of butanone or precursor | High purity intermediate |
| 2 | Synthesis of 4-(1,1-difluoroethyl)piperidine | Fluorination using DAST or similar agents | Selective difluoroethyl substitution |
| 3 | Coupling reaction (nucleophilic substitution) | Base (Li tert-butoxide), THF, moderate heat | Up to 81% isolated yield |
| 4 | Purification and characterization | Aqueous work-up, chromatography | High purity confirmed |
Research Findings and Considerations
- The difluoroethyl group significantly influences the biological activity and metabolic stability of the compound, making its selective incorporation critical.
- Optimization of reaction conditions, especially solvent and base choice, improves yield and reduces side products.
- The synthetic approach is adaptable from methodologies developed for related piperidine and difluoroalkyl-containing pharmaceutical agents.
- Metabolic stability studies suggest that such fluorinated compounds require careful evaluation to predict pharmacokinetic profiles.
Q & A
Q. What are the established synthetic routes for 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves:
Nucleophilic substitution : Reacting 4-(1,1-difluoroethyl)piperidine with a chloro-activated carbonyl precursor (e.g., 2-chlorobutanoyl chloride) under inert conditions (N₂ atmosphere) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity.
Optimization :
- Temperature : Maintain 0–5°C during substitution to minimize side reactions.
- Catalysts : Use triethylamine (1.2 eq.) to neutralize HCl byproducts .
- Yield improvement : Post-reaction quenching with ice-water enhances crystallization efficiency.
Table 1 : Key Reaction Parameters
| Step | Reagent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 2-Chlorobutanoyl chloride | 0–5 | 6 | 72 | 85 |
| 2 | Column chromatography | RT | - | - | 95+ |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the piperidine ring (δ 2.5–3.5 ppm for N-CH₂) and difluoroethyl group (δ 4.1–4.3 ppm, CF₂CH₃) .
- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺: 278.09; observed: 278.11) validates molecular weight .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and chloro-ketone orientation (e.g., bond angles: C-Cl···O = 112°) .
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) monitors purity; retention time: 8.2 min .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance target binding affinity?
- Substituent Modification : Replace the difluoroethyl group with trifluoromethyl or cyclopropyl variants to assess steric/electronic effects on receptor binding .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., G-protein-coupled receptors). Key residues: Asp³.32 (piperidine interaction) and Tyr⁶.48 (chloro-ketone H-bonding) .
- Pharmacophore Mapping : Identify essential features (e.g., chloro-ketone as H-bond acceptor, piperidine as hydrophobic anchor) .
Table 2 : SAR Analysis of Analogues
| Substituent | Binding Affinity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| -CF₂CH₃ | 12.3 ± 1.2 | 0.45 |
| -CF₃ | 8.7 ± 0.9 | 0.32 |
| -Cyclopropyl | 15.6 ± 2.1 | 0.68 |
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Dose-Response Replication : Validate assays using standardized protocols (e.g., cell viability: MTT vs. ATP-luminescence) .
- Metabolic Stability Testing : Incubate with liver microsomes (human vs. rodent) to rule out species-specific metabolism disparities .
- Off-Target Screening : Use kinase/GPCR panels (Eurofins) to identify confounding interactions (e.g., hERG inhibition causing false positives) .
Example Case : A study reported anti-inflammatory activity (IC₅₀ = 50 nM), while another found no effect. Resolution:
Verify assay conditions (e.g., LPS concentration in macrophage models).
Test metabolite stability (e.g., CYP3A4-mediated degradation reduces potency).
Q. How can researchers design experiments to elucidate the mechanism of action for this compound?
- Kinetic Studies : Measure time-dependent inhibition (e.g., pre-incubate compound with target enzyme).
- Pull-Down Assays : Use biotinylated analogues to isolate protein targets from cell lysates .
- Transcriptomics : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., NF-κB downregulation) .
Q. Data Contradiction Analysis
Q. Conflicting Reports on Solubility and Bioavailability
- Issue : One study reports aqueous solubility of 0.45 mg/mL, another claims 0.12 mg/mL.
- Resolution :
- Check buffer pH (solubility drops at pH > 7 due to keto-enol tautomerism).
- Use dynamic light scattering (DLS) to detect aggregation.
Q. Methodological Best Practices
- Synthetic Scale-Up : Replace THF with 2-MeTHF for greener chemistry and easier solvent recovery .
- Crystallization : Use anti-solvent (hexane) gradient addition to improve crystal morphology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
